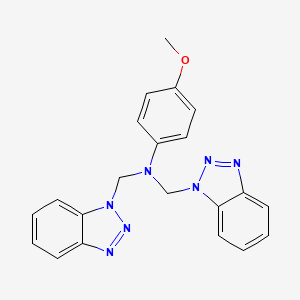

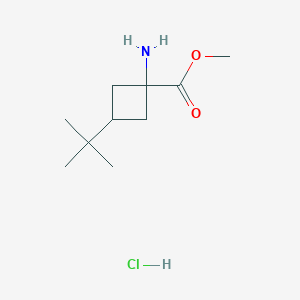

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

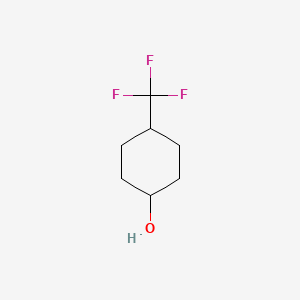

The compound 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide is a chemical entity that appears to be a derivative of acetamide with specific substituents on the aromatic rings. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and properties, which can be used to infer potential attributes of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the reaction of an appropriate phenol with a chloroacetyl compound, followed by the introduction of an amine. For instance, N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide was synthesized using 4-phenoxyphenol and 2-chloroacetyl methylamine, with DMF as a solvent and potassium carbonate as a catalyst . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved the acetylation of N-methylaniline with chloracetyl chloride . These methods suggest that the target compound could be synthesized through analogous steps, starting with the appropriate chloro- and ethoxy-substituted phenol and fluorophenylamine.

Molecular Structure Analysis

Characterization techniques such as IR, MS, and NMR spectroscopy are commonly used to determine the structure of acetamide derivatives. For example, the structure of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide was characterized by IR, MS, and 1H NMR . The crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated using NMR and X-ray diffraction . These techniques would likely be employed to analyze the molecular structure of 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide, providing detailed information about its atomic arrangement and bonding.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their functional groups. The paper on angular heterocycles describes the reaction of an acetamide derivative with aromatic amines to yield different products . Although the specific reactions of 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide are not detailed in the provided papers, its formyl and ether groups suggest it could participate in condensation reactions or act as an electrophile in nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be inferred from their molecular structure. For instance, the presence of halogens and ether groups can affect the compound's polarity, solubility, and boiling point. The crystal data provided for a dichloro-trifloromethylphenyl acetamide derivative indicates that such compounds can form crystalline solids under certain conditions. The physical properties of 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide, such as melting point, solubility, and stability, would be determined through experimental measurements following its synthesis.

科学的研究の応用

Metabolic Studies on Chloroacetamide Herbicides

Metabolism in Liver Microsomes

A study by Coleman et al. (2000) focused on the comparative metabolism of chloroacetamide herbicides (including acetochlor, alachlor, butachlor, and metolachlor) in human and rat liver microsomes. This research highlighted the carcinogenic potential of these herbicides in rats and suggested a complex metabolic activation pathway leading to DNA-reactive products. Key intermediates identified include CDEPA and CMEPA, leading to bioactivation through para-hydroxylation. The study's findings on the metabolism of these compounds provide insights into the potential human health risks associated with exposure to chloroacetamide herbicides and related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Chemical Characterization and Potential Applications

Powder Diffraction Data of Derivatives

Research on new derivatives of N-aryl and N-alkyl-2,4-dichlorophenoxyacetamide by Olszewska et al. (2008) provided powder diffraction data for compounds with potential as pesticides. Characterization of these compounds enhances understanding of their structural properties, which could inform the development of new agrochemicals with improved efficacy and reduced environmental impact (Olszewska, Pikus, & Tarasiuk, 2008).

Antimicrobial Activity

A study on sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide by Badiger et al. (2013) explored their antimicrobial activity against bacteria and fungi. This research underscores the potential medical applications of chloroacetamide derivatives in developing new antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).

Anaerobic Biodegradation

Biodegradation of Acetochlor

Liu et al. (2020) investigated the anaerobic biodegradation of acetochlor, a chloroacetamide herbicide, revealing the efficiency of acclimated sludge in degrading acetochlor and other related herbicides. The study proposed a putative anaerobic degradation pathway and identified microbes that play a crucial role in this process. This research is significant for environmental management, suggesting strategies for mitigating the impact of chloroacetamide herbicides in anaerobic environments (Liu et al., 2020).

特性

IUPAC Name |

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO4/c1-2-23-15-8-11(9-21)7-12(18)17(15)24-10-16(22)20-14-6-4-3-5-13(14)19/h3-9H,2,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPYYLJZGFUQDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

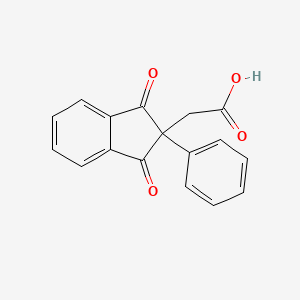

![N-(11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-yl)prop-2-enamide](/img/structure/B2504889.png)

![(Z)-2-(furan-2-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504891.png)

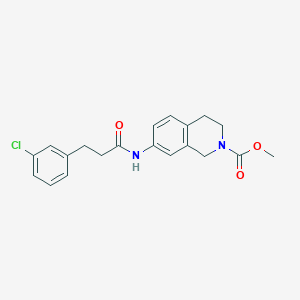

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504905.png)

![(4Z)-3-methyl-4-{[(4-methylphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2504906.png)

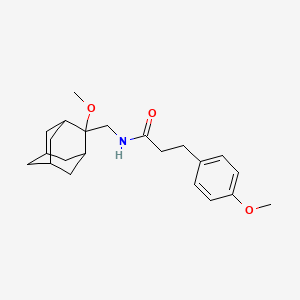

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2504908.png)